AG 556

Übersicht

Beschreibung

AG 556 is a synthetic compound belonging to the tyrphostin family, which are known as tyrosine kinase inhibitors. These compounds are designed to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity .

Vorbereitungsmethoden

The synthesis of AG 556 involves several steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-phenylbutylamine to yield this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

AG 556 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones under specific conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

AG 556 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: This compound has shown potential as an anticancer agent by inhibiting the EGFR kinase activity, which is often overexpressed in various cancers.

Tuberculosis Research: It has been investigated for its ability to inhibit the Mycobacterium tuberculosis Pup proteasome system, making it a potential candidate for tuberculosis treatment.

Cell Signaling Studies: This compound is used to study the role of tyrosine kinases in cell signaling pathways, providing insights into the molecular mechanisms of various diseases.

Wirkmechanismus

The mechanism of action of AG 556 involves the inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has been shown to suppress the activity of cyclin B1 and the cyclin B1/p34cdc2 complex, further inhibiting cell cycle progression .

Vergleich Mit ähnlichen Verbindungen

AG 556 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin A47, Tyrphostin AG538, and Tyrphostin AG556. These compounds share a similar mechanism of action but differ in their chemical structures and specific targets. For example:

Tyrphostin A47: Known for its weak protein binding and selective inhibition of TGFα-stimulated DNA synthesis.

Tyrphostin AG538: Studied for its inhibition of the Mycobacterium tuberculosis Pup proteasome system.

Tyrphostin AG556: Similar to this compound, it inhibits EGFR kinase activity but has different binding affinities and specificities.

Biologische Aktivität

AG 556, also known as Tyrphostin this compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

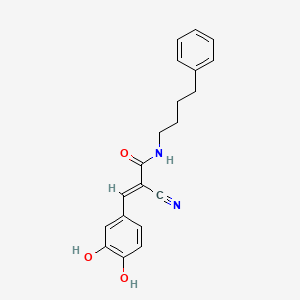

- Chemical Name: (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide

- Molecular Formula: C20H20N2O3

- CAS Number: 133550-41-1

- Purity: ≥99%

- EGFR Inhibition IC50: 1.1 μM (selective over ErbB2 with IC50 > 500 μM) .

This compound functions primarily as an EGFR kinase inhibitor. By blocking the phosphorylation of EGFR, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved outcomes in models of cancer and inflammatory diseases.

1. Inhibition of Cytokine-Induced Multiorgan Failure

A significant study demonstrated that this compound improved survival rates in models of septic shock by preventing cytokine-induced multiorgan failure. The compound inhibited key signaling pathways without impairing the host's ability to clear bacteria or endotoxin from the bloodstream. Notably, treatment with this compound resulted in significantly lower serum levels of TNF-alpha (P = 0.03), indicating its role in modulating inflammatory responses .

2. Effects on Intimal Thickening in Vascular Injury Models

This compound has been shown to reduce intimal thickening in a mouse model of vascular injury. Mice treated with this compound exhibited a mean intimal area of 43,000 ± 17,000 µm² compared to 286,000 ± 127,000 µm² in control animals (P < 0.05). Additionally, this compound treatment did not significantly affect medial area but enhanced basal IFN-gamma secretion by splenocytes . This suggests that this compound may have immunomodulatory effects that contribute to its vascular protective properties.

Case Study: Immunomodulation in Multiple Sclerosis Models

In a model simulating multiple sclerosis, this compound was evaluated for its immunomodulatory effects. The study found that while this compound did not significantly alter splenocyte proliferation in response to mitogens, it increased the secretion of IFN-gamma without affecting IL-4 or IL-10 levels. This indicates a potential role for this compound in enhancing Th1 responses while maintaining Th2 responses .

Case Study: Cancer Therapeutics

Research has indicated that this compound may enhance the efficacy of other anticancer agents when used in combination therapies. For instance, studies have shown that combining this compound with conventional chemotherapeutics can lead to synergistic effects on tumor reduction in preclinical models .

Summary of Findings

The biological activity of this compound demonstrates its potential as a therapeutic agent across various medical fields:

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.